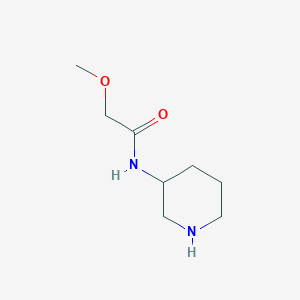
2-Methoxy-N-(piperidin-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(piperidin-3-YL)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmacologically active substances .
Preparation Methods
The synthesis of 2-Methoxy-N-(piperidin-3-YL)acetamide typically involves the reaction of piperidine derivatives with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-N-(piperidin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-N-(piperidin-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(piperidin-3-YL)acetamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Methoxy-N-(piperidin-3-YL)acetamide can be compared with other piperidine derivatives such as methoxyacetylfentanyl and other fentanyl analogues. These compounds share structural similarities but differ in their pharmacological properties and potency . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Similar Compounds
- Methoxyacetylfentanyl
- 2-Fluoroacrylfentanyl
- 2-Methylacetylfentanyl
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methoxy-N-piperidin-3-ylacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-7-3-2-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
RFXWGRKTCDNKCL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


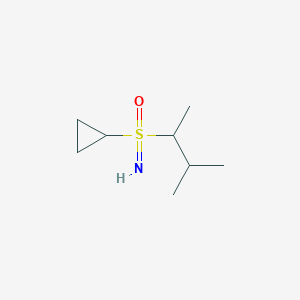
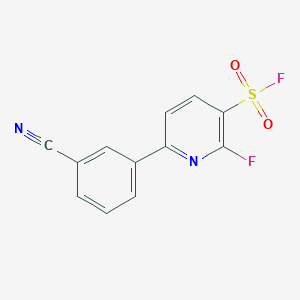
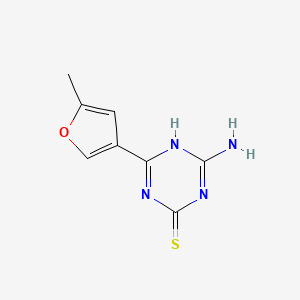
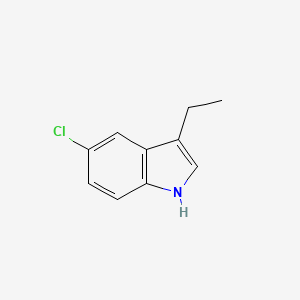
![tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B13211737.png)
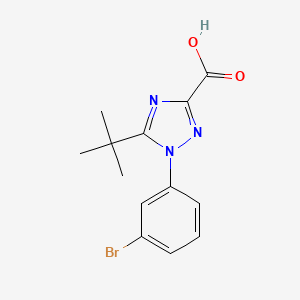
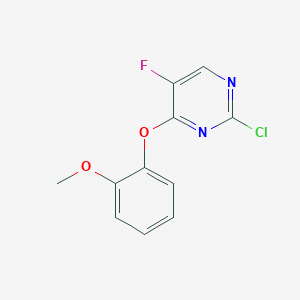
![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)
![3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211768.png)
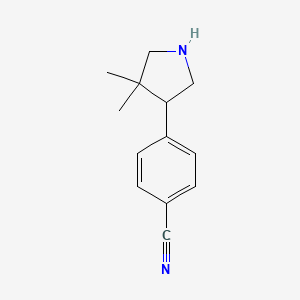
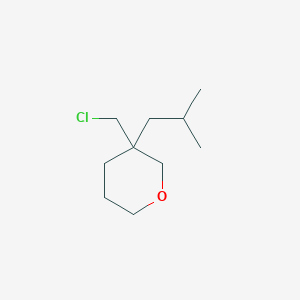
methanol](/img/structure/B13211788.png)
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)

